Cas no 101439-45-6 (6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one)
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one
- 6-chloro-3-(4-methoxybenzoyl)chromen-2-one
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- Inchi: 1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3
- InChI Key: PJUGGVGZPWJZGX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C(=O)O2)C(C1C=CC(=CC=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 479
- XLogP3: 4.1
- Topological Polar Surface Area: 52.6
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5580-2900-2μmol |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-5μmol |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-10μmol |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-20μmol |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-1mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-2mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-3mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-4mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-5mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2900-10mg |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one |
101439-45-6 | 10mg |
$79.0 | 2023-09-09 |
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one
Comprehensive Overview of 6-Chloro-3-(4-Methoxybenzoyl)-2H-Chromen-2-One (CAS No. 101439-45-6)
6-Chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, with the CAS number 101439-45-6, is a synthetic organic compound belonging to the coumarin derivative family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. The presence of both chloro and methoxybenzoyl functional groups in its structure makes it a versatile intermediate for further chemical modifications. Researchers and industries are increasingly exploring its properties, driven by the growing demand for novel bioactive molecules and sustainable chemical solutions.
The compound's unique structure, featuring a chromen-2-one core, contributes to its diverse reactivity and biological activity. Coumarin derivatives, in general, are known for their wide range of applications, from fluorescent dyes to therapeutic agents. 6-Chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one stands out due to its potential as a precursor for developing new drugs, particularly in areas like anti-inflammatory and antimicrobial therapies. Recent studies have also highlighted its role in organic light-emitting diodes (OLEDs), aligning with the global push for energy-efficient technologies.
One of the most searched questions related to this compound is: "What are the synthetic routes for 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one?" The synthesis typically involves multi-step reactions, starting from readily available precursors like salicylaldehyde derivatives. The chloro substitution at the 6-position is often achieved through electrophilic aromatic substitution, while the 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or similar methodologies. Advanced techniques such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times, addressing the industry's need for greener and more efficient processes.
Another hot topic in the context of CAS 101439-45-6 is its potential role in drug discovery. With the rise of antibiotic resistance and chronic diseases, researchers are actively screening coumarin derivatives for bioactive properties. 6-Chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one has shown promising results in preliminary assays, particularly in inhibiting specific enzymes involved in inflammatory pathways. This aligns with the broader trend of repurposing known chemical scaffolds for new therapeutic applications, a strategy that reduces development time and costs.
From an industrial perspective, the compound's stability and solubility profile make it suitable for formulation in various delivery systems. Questions like "Is 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one soluble in water?" are common among formulators. While the compound exhibits limited water solubility, it dissolves well in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, facilitating its use in lab-scale and industrial applications. Recent advancements in nano-formulation techniques have further expanded its potential, enabling better bioavailability for pharmaceutical uses.
Environmental and regulatory considerations are also critical when discussing 101439-45-6. The compound's biodegradability and ecotoxicity profile are under investigation, as sustainability becomes a priority across chemical industries. Researchers are exploring greener alternatives for its synthesis, such as biocatalysis or solvent-free reactions, to minimize environmental impact. These efforts resonate with the global shift toward green chemistry and circular economy principles, which are highly relevant in today's eco-conscious market.
In material science, the fluorescent properties of 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one have sparked interest. Its ability to emit light under specific conditions makes it a candidate for sensors and optoelectronic devices. This application is particularly timely, given the surge in demand for smart materials and wearable technologies. The compound's modular structure allows for fine-tuning of its optical properties, offering flexibility in design for targeted applications.
Looking ahead, the future of 6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one appears bright, with ongoing research uncovering new potentials. Whether in drug development, advanced materials, or sustainable chemistry, this compound exemplifies how traditional chemical scaffolds can find relevance in modern scientific challenges. Its continued study will likely yield innovative solutions, addressing some of the most pressing needs in science and industry today.
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